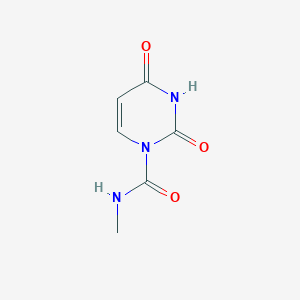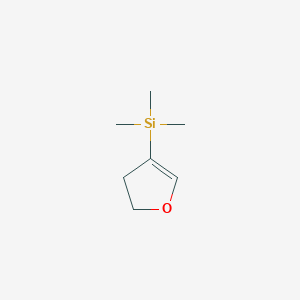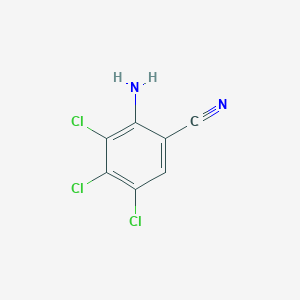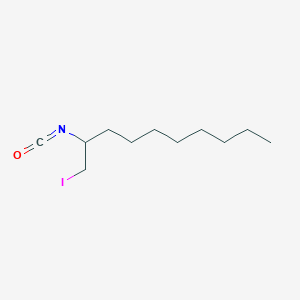
1-Iodo-2-isocyanatodecane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Iodo-2-isocyanatodecane is an organic compound that belongs to the class of alkyl halides and isocyanates It is characterized by the presence of an iodine atom and an isocyanate group attached to a decane chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Iodo-2-isocyanatodecane can be synthesized through a multi-step process. One common method involves the iodination of 2-isocyanatodecane. This can be achieved by reacting 2-isocyanatodecane with iodine in the presence of a suitable catalyst under controlled conditions. The reaction typically requires an inert atmosphere and a solvent such as dichloromethane to facilitate the process.
Industrial Production Methods: Industrial production of this compound may involve large-scale iodination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring high yield and purity of the final product. The use of automated systems and advanced purification techniques further enhances the efficiency of industrial production.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Iodo-2-isocyanatodecane undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as hydroxide, amine, or thiol groups.
Addition Reactions: The isocyanate group can react with nucleophiles like alcohols or amines to form urethanes or ureas.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form iodide derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydroxide, ammonia, or thiols are commonly used under mild to moderate conditions.
Addition Reactions: Alcohols or amines are used in the presence of catalysts like dibutyltin dilaurate.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are employed.
Major Products Formed:
Substitution Reactions: Products include alcohols, amines, and thiols.
Addition Reactions: Products include urethanes and ureas.
Oxidation and Reduction Reactions: Products include oxides and iodide derivatives.
Wissenschaftliche Forschungsanwendungen
1-Iodo-2-isocyanatodecane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules through substitution and addition reactions.
Biology: The compound is used in the study of enzyme inhibition and protein modification due to its reactive isocyanate group.
Industry: The compound is used in the production of specialty chemicals, including polymers and coatings.
Wirkmechanismus
The mechanism of action of 1-Iodo-2-isocyanatodecane involves its reactive functional groups:
Isocyanate Group: The isocyanate group reacts with nucleophiles, forming stable covalent bonds. This reactivity is exploited in the modification of proteins and other biomolecules.
Iodine Atom:
Molecular Targets and Pathways:
Enzymes: The compound can inhibit enzyme activity by modifying active site residues.
Proteins: It can modify protein structures, affecting their function and stability.
Vergleich Mit ähnlichen Verbindungen
1-Iodo-2-isocyanatodecane can be compared with other similar compounds:
1-Iodo-2-isocyanatohexane: Similar structure but with a shorter carbon chain, leading to different physical properties and reactivity.
1-Iodo-2-isocyanatododecane: Longer carbon chain, resulting in higher molecular weight and different solubility characteristics.
1-Bromo-2-isocyanatodecane: Bromine instead of iodine, leading to different reactivity and substitution patterns.
Eigenschaften
CAS-Nummer |
89422-65-1 |
|---|---|
Molekularformel |
C11H20INO |
Molekulargewicht |
309.19 g/mol |
IUPAC-Name |
1-iodo-2-isocyanatodecane |
InChI |
InChI=1S/C11H20INO/c1-2-3-4-5-6-7-8-11(9-12)13-10-14/h11H,2-9H2,1H3 |
InChI-Schlüssel |
HUQIXZZGJRMTBK-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCC(CI)N=C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


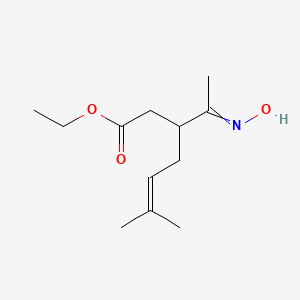
![5-Methyl-3-[1-(phenylselanyl)tetradecyl]furan-2(5H)-one](/img/structure/B14375288.png)
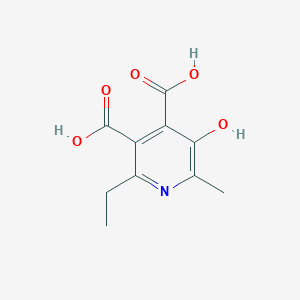
![1-(2,3-Dihydroxypropyl)-2-methylnaphtho[1,2-D][1,3]thiazol-1-ium chloride](/img/structure/B14375292.png)
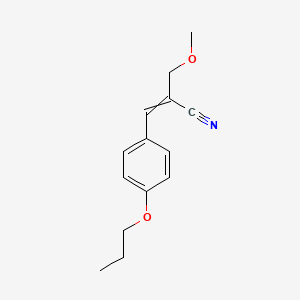


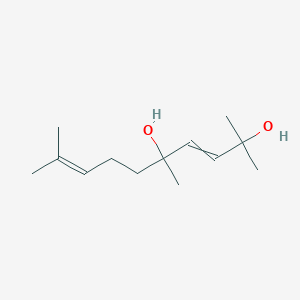
![but-2-enedioic acid;N-(1-methyl-1-azaspiro[4.5]decan-4-yl)benzamide](/img/structure/B14375319.png)
![2,6-Bis({bis[2-(pyridin-2-yl)ethyl]amino}methyl)-4-methylphenol](/img/structure/B14375320.png)

